4-oxo-5H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-5H-pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
4-oxo-5H-pyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process.
Another method involves the use of aromatic aldehyde, thiourea, and malononitrile in the presence of methanol and hydrochloric acid, resulting in pyrimidine-5-carbonitrile, which is then converted to this compound using concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-oxo-5H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
4-oxo-5H-pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-oxo-5H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-oxo-5H-pyrimidine-5-carboxamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives . These compounds share structural similarities but may exhibit different biological activities and applications. For instance, pyridazinone derivatives are known for their anti-inflammatory and anticancer properties, while this compound is explored for its antimicrobial and antiviral activities .
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Pyrimidine-5-carbonitrile
- Dihydropyrimidine derivatives
Properties
Molecular Formula |
C5H5N3O2 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
4-oxo-5H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-3H,(H2,6,9) |
InChI Key |
GEJMPKIXBVSABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.